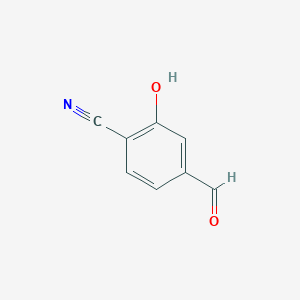

4-Formyl-2-hydroxybenzonitrile

Description

Significance of Aromatic Nitriles and Formylphenols in Organic Chemistry

Aromatic nitriles, characterized by a nitrile group (-C≡N) attached to an aromatic ring, are a versatile class of organic compounds. numberanalytics.com They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. numberanalytics.comnumberanalytics.com The nitrile group is highly polar and electron-withdrawing, which significantly influences the reactivity of the aromatic ring. fiveable.me This functional group can be transformed into other valuable moieties such as amines and carboxylic acids, making aromatic nitriles valuable building blocks in organic synthesis. numberanalytics.com

Formylphenols, which contain both a formyl (-CHO) and a hydroxyl (-OH) group on a phenol (B47542) ring, are also important synthetic intermediates. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, while the hydroxyl group can undergo various substitution reactions. smolecule.com This dual functionality allows for a diverse range of chemical transformations, making them useful in the creation of complex organic structures.

Overview of Research Trajectories for 4-Formyl-2-hydroxybenzonitrile

Research concerning this compound, also known as 3-cyano-4-hydroxybenzaldehyde, has explored its synthesis and its role as a precursor in the creation of other organic compounds. One notable synthetic route involves the formylation of 4-cyanophenol. jst.go.jporgsyn.org Studies have demonstrated the successful formylation of phenols containing electron-withdrawing groups, such as the cyano group, using reagents like hexamethylenetetramine in strong acids. jst.go.jp Another method involves the reaction of 5-bromo-2-hydroxybenzonitrile (B1273605) with a formylating agent.

The compound is also investigated for its potential applications as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. biosynth.com Its unique combination of functional groups makes it a valuable starting material for creating a variety of derivatives.

Structural Features and Reactive Sites in this compound

The structure of this compound consists of a benzene (B151609) ring substituted with a nitrile group, a hydroxyl group, and a formyl group. The relative positions of these functional groups dictate the compound's reactivity. The key reactive sites are:

The Formyl Group (-CHO): This aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in condensation reactions. cymitquimica.com

The Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is acidic and can be deprotonated to form a phenoxide. This site can undergo O-alkylation and other nucleophilic substitution reactions. smolecule.com

The Nitrile Group (-C≡N): This group is a target for nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine. fiveable.me

The Aromatic Ring: The electron-withdrawing nature of the nitrile and formyl groups deactivates the ring towards electrophilic aromatic substitution, while the hydroxyl group is an activating group. The interplay of these effects directs incoming substituents to specific positions on the ring.

Scope of the Academic Research Outline

This article provides a focused overview of the academic research pertaining to this compound. It highlights the fundamental importance of its constituent chemical classes, summarizes the primary research directions, and details its key structural and reactive characteristics. The information presented is based on established findings within the field of organic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

4-formyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZMULPTDZSDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625934 | |

| Record name | 4-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-83-5 | |

| Record name | 4-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formyl 2 Hydroxybenzonitrile

Precursor Synthesis and Intermediate Modifications

The synthesis of 4-Formyl-2-hydroxybenzonitrile often begins with the preparation of simpler, functionalized aromatic precursors. The strategic introduction of hydroxyl and formyl groups onto an aromatic ring is a critical first phase, which is then followed by the introduction of the nitrile functionality or the formyl group, often requiring the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Synthesis of 2-Hydroxyarylaldehydes as Precursors

A fundamental precursor for one of the primary synthetic routes is a 2-hydroxyarylaldehyde, commonly known as salicylaldehyde or its substituted derivatives. The Reimer-Tiemann reaction is a classic and widely utilized method for the ortho-formylation of phenols to produce these precursors. allen.inmychemblog.com In this reaction, a phenol (B47542) is treated with chloroform (CHCl₃) in a strong aqueous base, such as sodium hydroxide, to generate a dichlorocarbene (:CCl₂) intermediate. allen.in This highly electrophilic species preferentially attacks the electron-rich phenoxide ring at the ortho position, due to coordination with the phenoxide oxygen, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde upon workup. wikipedia.org

The reaction conditions for the Reimer-Tiemann reaction can be demanding, often requiring elevated temperatures and resulting in moderate yields along with the formation of the para-isomer as a byproduct. google.comresearchgate.net To address these limitations, modern variations of the reaction have been developed. For instance, microwave-assisted Reimer-Tiemann reactions have been shown to significantly reduce reaction times from hours to minutes and improve yields of 2-hydroxyarylaldehydes. researchgate.net

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reactants | Phenol, Chloroform, Aqueous NaOH | Phenol, Chloroform, Aqueous Alcoholic NaOH |

| Reaction Time | 1.5 - 2 hours (plus steam distillation) | 2 - 5 minutes |

| Typical Yield | ~33% | 50 - 60% |

| Key Feature | Requires prolonged heating and steam distillation | Rapid heating, improved yield, simpler workup |

Protecting Group Strategies in Synthesis

The presence of multiple reactive functional groups—hydroxyl, formyl, and nitrile—necessitates the use of protecting group strategies to achieve selective transformations. scirp.org The phenolic hydroxyl group is acidic and nucleophilic, while the formyl group is susceptible to both oxidation and nucleophilic attack.

To prevent the phenolic hydroxyl group from interfering with reactions targeting other parts of the molecule, it can be converted into a less reactive functional group, such as an ether or an ester. oup.com Common choices for protecting phenols include benzyl (Bn) ethers, which are stable under a wide range of conditions but can be removed by catalytic hydrogenolysis, or silyl ethers like tert-butyldimethylsilyl (TBDMS), which are robust but can be cleaved using fluoride ion sources. scirp.orgoup.com Carbonate and ester protecting groups, such as the benzoyl (Bz) group, are also employed and are typically stable under acidic conditions but can be removed by basic hydrolysis. scirp.orgnih.gov

Conversely, the aldehyde functionality may require protection, especially in the presence of strong nucleophiles or reducing agents that are intended to react with another part of the molecule (e.g., reduction of a future nitrile group). Aldehydes are commonly protected as acetals or ketals by reacting them with a diol, such as ethylene glycol, under acidic conditions. These acetal protecting groups are stable to bases and nucleophiles but are readily removed by treatment with aqueous acid. oup.com

Direct Synthetic Approaches to this compound

Direct approaches to the target molecule involve either the introduction of a formyl group onto a pre-existing hydroxybenzonitrile scaffold or the formation of the nitrile group on a molecule already possessing the hydroxy and formyl functionalities.

Formylation Reactions on Hydroxybenzonitrile Scaffolds

Starting with 2-hydroxybenzonitrile, a formyl group can be introduced at the 4-position via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including phenols and their derivatives. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring of 2-hydroxybenzonitrile. The hydroxyl group at the 2-position and the nitrile group at the 1-position are both deactivating and meta-directing; however, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it (positions 3 and 5 are blocked or less favored, leaving position 4 as the primary site of attack). The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.com

| Component | Example | Function |

|---|---|---|

| Substrate | 2-Hydroxybenzonitrile (an electron-rich arene) | Nucleophile |

| Formyl Source | N,N-Dimethylformamide (DMF) | Provides the -CHO group |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the electrophilic Vilsmeier reagent |

| Intermediate | Chloroiminium ion ([Me₂N=CHCl]⁺) | The active electrophile |

Nitrile Group Introduction via Aldehyde Dehydration

An alternative strategy involves the conversion of an aldehyde group into a nitrile. This route would typically start with a precursor such as 2,4-dihydroxybenzaldehyde (B120756). The aldehyde at the 1-position is converted to a nitrile in a two-step sequence. First, the aldehyde is reacted with a hydroxylamine derivative (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate) to form an aldoxime. google.comquickcompany.in

The subsequent step is the dehydration of the aldoxime to yield the nitrile. A variety of dehydrating agents can be employed for this transformation. Common laboratory-scale reagents include acid chlorides like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). quickcompany.in The reaction can also be carried out using formic acid, where it serves as both the solvent and a dehydrating agent, often in the presence of sodium formate. google.com This method provides a direct one-pot conversion from the aldehyde to the nitrile. epo.org

Catalytic Systems in this compound Synthesis

Catalysis plays a significant role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic methodologies. Various catalytic systems can be applied to the different stages of synthesizing this compound.

In the synthesis of 2-hydroxyarylaldehyde precursors via formylation of phenols, metal-free catalytic systems have been developed as alternatives to stoichiometric reagents. For example, ammonium acetate has been shown to catalyze the formylation of phenols with paraformaldehyde, offering a mild and low-cost option. sioc-journal.cn

For the direct formylation of hydroxybenzonitrile scaffolds, while the classic Vilsmeier-Haack reaction is not catalytic, other formylation reactions can be. The Rieche formylation, for instance, uses dichloromethyl methyl ether as the formylating agent and can be catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄). researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful and versatile tool for the formylation of aryl compounds. While a specific protocol for the direct palladium-catalyzed formylation of 2-hydroxybenzonitrile to yield this compound is not extensively detailed in the literature, analogous reactions with aryl halides provide a strong basis for a potential synthetic route. One such approach is the reductive carbonylation of an appropriate aryl halide precursor.

A plausible palladium-catalyzed route would involve the use of a halogen-substituted 2-hydroxybenzonitrile, for instance, 4-iodo-2-hydroxybenzonitrile, as the starting material. In a typical reaction, this substrate would be subjected to a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine ligand like triphenylphosphine (PPh₃) and a carbon monoxide (CO) source. Formic acid has been identified as a convenient and more environmentally friendly source of CO in palladium-catalyzed reductive carbonylations, where it serves as both the carbonylation source and a reducing agent. organic-chemistry.org The reaction would likely be carried out in a suitable solvent, such as toluene, with the addition of a base like triethylamine (Et₃N) to facilitate the reaction. organic-chemistry.org

The general mechanism for such a reaction involves the oxidative addition of the aryl halide to the Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reductive elimination would then yield the desired aldehyde product, this compound, and regenerate the Pd(0) catalyst. This catalytic cycle allows for the use of sub-stoichiometric amounts of the palladium catalyst. The reaction conditions, including temperature and pressure, would need to be optimized to achieve high yields and selectivity.

Another potential palladium-catalyzed approach is the direct C-H activation and formylation of 2-hydroxybenzonitrile. Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of substituted aromatic compounds. In this scenario, the palladium catalyst would selectively activate the C-H bond at the 4-position of the benzene (B151609) ring, followed by the introduction of a formyl group. This method would be highly atom-economical as it avoids the need for a pre-functionalized substrate.

Metal-mediated Transformations

Traditional methods for the formylation of phenols, which are structurally related to 2-hydroxybenzonitrile, often rely on metal-mediated transformations. These methods, while established, often require stoichiometric amounts of reagents and can generate significant waste.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including phenols. chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). wikipedia.org This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol.

In the context of synthesizing this compound, 2-hydroxybenzonitrile would be treated with the Vilsmeier reagent. The electron-donating hydroxyl group directs the formylation to the para position. The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde product. wikipedia.org The reaction is generally effective for substrates with electron-donating groups. chemistrysteps.com

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. synarchive.comwikipedia.orgallen.in This reaction typically involves the treatment of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH). wikipedia.orgallen.in The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and the base. wikipedia.orgallen.in

The phenoxide ion, formed by the deprotonation of the phenol by the base, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate leads to the formation of the aldehyde. While the Reimer-Tiemann reaction is predominantly ortho-selective, the formation of the para-isomer, which in this case would be this compound, can also occur, although often in lower yields. The reaction is typically carried out in a biphasic solvent system due to the poor solubility of the hydroxide in chloroform. wikipedia.org

Comparison of Synthetic Efficiencies and Green Chemistry Principles

The choice of a synthetic route for this compound can be evaluated based on its efficiency and adherence to the principles of green chemistry. Key metrics for this evaluation include atom economy, E-factor (Environmental factor), and Process Mass Intensity (PMI). wiley-vch.detudelft.nl

| Synthetic Method | Key Reagents | Advantages | Disadvantages | Green Chemistry Considerations |

| Palladium-Catalyzed Formylation | Palladium catalyst, phosphine ligand, CO source (e.g., HCOOH), base | High selectivity and yields, catalytic use of palladium, potential for high atom economy, milder reaction conditions possible. organic-chemistry.org | High cost of palladium, potential for metal contamination in the product, requires specialized ligands. | High atom economy, use of a catalyst reduces waste. Using a non-gaseous CO source like formic acid improves safety and handling. organic-chemistry.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Well-established and reliable method for formylation of activated rings. chemistrysteps.comijpcbs.com | Use of stoichiometric and corrosive reagents (POCl₃), generation of significant phosphorus-containing waste. | Low atom economy due to the use of stoichiometric reagents. Generates a significant amount of waste, leading to a high E-factor. |

| Reimer-Tiemann Reaction | Chloroform, strong base (e.g., NaOH) | Utilizes inexpensive and readily available reagents. | Often results in modest yields and a mixture of ortho and para isomers, use of hazardous chloroform, generation of chlorinated waste. wikipedia.org | Use of a hazardous solvent (chloroform). The reaction often has low selectivity, leading to byproducts and increased waste. |

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Palladium-catalyzed reactions, particularly C-H activation routes, have the potential for very high atom economy as they ideally only add the formyl group to the substrate. The Vilsmeier-Haack and Reimer-Tiemann reactions, on the other hand, have inherently lower atom economies due to the use of stoichiometric reagents that are not incorporated into the final product.

The E-factor is a simple metric that relates the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process. The Vilsmeier-Haack and Reimer-Tiemann reactions typically have high E-factors due to the large amounts of inorganic salts and other byproducts generated. Palladium-catalyzed reactions, by virtue of being catalytic, have the potential for a much lower E-factor, provided the catalyst can be efficiently recovered and recycled.

Chemical Reactivity and Derivatization of 4 Formyl 2 Hydroxybenzonitrile

Reactions Involving the Formyl Group

The aldehyde functionality is typically the most reactive site for nucleophilic addition and redox reactions.

The condensation of an aldehyde with a primary amine is a fundamental and widely used method for the synthesis of imines, commonly known as Schiff bases. beilstein-journals.orgchemsociety.org.ng This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the formyl group. The initial addition product, a hemiaminal, subsequently undergoes dehydration to yield the stable imine. researchgate.netnih.gov The formation of the azomethine group (-C=N-) is a key transformation, creating a new class of compounds with diverse applications, including the synthesis of metal complexes and biologically active molecules. sbmu.ac.irnih.gov

The general reaction for Schiff base formation from 4-Formyl-2-hydroxybenzonitrile is as follows:

This compound + R-NH₂ → 2-hydroxy-4-((R-imino)methyl)benzonitrile + H₂O

The reaction can be catalyzed by acids, bases, or heat to drive the equilibrium towards the product by removing water. chemsociety.org.ngnih.gov A variety of primary amines can be used, leading to a wide array of Schiff base derivatives.

Table 1: Examples of Schiff Base Formation

| Reactant Amine | Structure of Amine | Resulting Schiff Base Product |

|---|---|---|

| Aniline | C₆H₅NH₂ | 2-hydroxy-4-((phenylimino)methyl)benzonitrile |

| Ethylenediamine | NH₂CH₂CH₂NH₂ | Bis(2-hydroxy-4-cyanobenzylidene)ethylenediamine |

The aldehyde group of this compound can readily undergo both oxidation and reduction.

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-carboxy-2-hydroxybenzonitrile. This transformation can be achieved using various oxidizing agents. In some related molecules, such as 4-(4-formylphenoxy) phthalonitrile (B49051), self-oxidation of the aldehyde to a carboxylic acid has been observed under ambient conditions when open to the air, particularly during slow crystallization processes. researchgate.net The electrochemical oxidation of hydroxybenzaldehydes has also been studied, demonstrating that the formyl group can be oxidized at an electrode surface. academie-sciences.fr

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group), resulting in the formation of 4-(hydroxymethyl)-2-hydroxybenzonitrile. This reduction is typically accomplished using hydride-based reducing agents.

Table 2: Oxidation and Reduction of the Formyl Group

| Reaction Type | Product Name | Product Structure | Potential Reagents/Conditions |

|---|---|---|---|

| Oxidation | 4-Carboxy-2-hydroxybenzonitrile | C₈H₅NO₃ | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O), Air (ambient conditions) researchgate.net |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and acidic, enabling reactions such as alkylation, acylation, and coordination to metal centers.

The hydroxyl group of this compound can be derivatized through O-alkylation and O-acylation reactions.

Alkylation: This reaction involves the formation of an ether linkage. Typically, the hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide, to form the corresponding ether.

Acylation: This process introduces an acyl group, forming an ester. Acylation can be carried out using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. nih.gov This modification can alter the electronic properties of the molecule.

Table 3: Alkylation and Acylation of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Name |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | 4-Formyl-2-methoxybenzonitrile |

The hydroxyl group, particularly when deprotonated, can act as a ligand for various metal ions. In derivatives of this compound, such as its Schiff bases, both the phenolic oxygen and the imine nitrogen can coordinate with a central metal ion to form stable chelate rings. sbmu.ac.ir This coordination ability has led to extensive studies of the resulting metal complexes. Transition metal ions such as Copper(II), Nickel(II), and Zinc(II) have been shown to form complexes with Schiff bases derived from hydroxy-substituted aldehydes. sbmu.ac.irsbmu.ac.ir The geometry of these complexes, which can be square-planar or tetrahedral, depends on the metal ion and the ligand structure. sbmu.ac.irsbmu.ac.ir

Table 4: Potential Metal Coordination with Schiff Base Derivatives

| Metal Ion | Example Complex Structure (with Schiff Base) | Potential Geometry |

|---|---|---|

| Copper(II) | [Cu(L)₂] | Square-planar sbmu.ac.ir |

| Nickel(II) | [Ni(L)₂] | Square-planar sbmu.ac.ir |

| Zinc(II) | [Zn(L)₂] | Tetrahedral sbmu.ac.ir |

(L represents the deprotonated Schiff base ligand)

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other nitrogen-containing moieties. Nitriles are important intermediates in the synthesis of compounds such as amides, amines, and carboxylic acids. asianpubs.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (4-carbamoyl-2-hydroxybenzaldehyde), while complete hydrolysis leads to a carboxylic acid (3-formyl-4-hydroxybenzoic acid).

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This would produce 4-(aminomethyl)-2-hydroxybenzaldehyde.

It is important to note that the conditions required for these transformations may also affect the other functional groups present in the molecule. For instance, the use of a strong reducing agent like LiAlH₄ would likely reduce both the nitrile and the formyl groups simultaneously.

Table 5: Potential Transformations of the Nitrile Group

| Reaction Type | Product Name | Reagents |

|---|---|---|

| Partial Hydrolysis | 4-Carbamoyl-2-hydroxybenzaldehyde | H₂O, H⁺ or OH⁻ (controlled conditions) |

| Complete Hydrolysis | 3-Formyl-4-hydroxybenzoic acid | H₂O, H⁺ or OH⁻ (vigorous conditions) |

Nitrile Hydration and Amide Formation

The conversion of the nitrile group (-C≡N) into a primary amide (-CONH₂) is a significant transformation. This hydration reaction can be achieved under various conditions, typically involving acid or base catalysis, or mediation by transition metal catalysts. For aromatic nitriles like this compound, metal catalysts such as ruthenium have proven effective in promoting hydration to the corresponding carboxamide under aqueous conditions. The reaction proceeds by the addition of water across the carbon-nitrogen triple bond.

This transformation is a key step in synthesizing derivatives where an amide functionality is desired, leveraging the nitrile as a stable precursor. The general pathway involves the initial formation of an amide, which can then be further hydrolyzed to a carboxylic acid under more stringent conditions if needed.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. The reaction outcome depends on the nature of the nucleophile and the subsequent workup conditions.

Strong Nucleophiles : Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), add directly to the nitrile carbon. This initially forms an imine anion salt. Subsequent acidic workup protonates this intermediate, which is then hydrolyzed to yield a ketone. This provides a synthetic route to introduce a new carbon-carbon bond at the position of the nitrile.

Weaker Nucleophiles : Neutral nucleophiles like water or alcohols require activation of the nitrile group by an acid catalyst. Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon atom, facilitating the attack by the weaker nucleophile. Acid-catalyzed hydration, as mentioned previously, is a prime example of this type of reactivity.

The general mechanism for nucleophilic addition to a nitrile involves the attack on the electrophilic carbon, breaking one of the pi-bonds and forming an intermediate which is then typically protonated or hydrolyzed.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Core

The susceptibility of the aromatic ring in this compound to substitution reactions is governed by the electronic properties of its existing substituents.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring is substituted with three groups that influence the position of incoming electrophiles:

Hydroxyl (-OH): A strongly activating group that directs incoming electrophiles to the ortho and para positions by donating electron density into the ring through resonance. ijser.insbmu.ac.ir

Formyl (-CHO): A moderately deactivating group that directs incoming electrophiles to the meta position by withdrawing electron density from the ring. sbmu.ac.ir

Cyano (-CN): A deactivating group that also directs incoming electrophiles to the meta position through electron withdrawal. sbmu.ac.ir

The powerful activating and ortho, para-directing effect of the hydroxyl group at position 2 dominates the directing effects of the deactivating formyl and cyano groups. researchgate.net Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group, which are positions 3 and 5 (position 4 is already substituted).

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 2 | Activating (+R > -I) | Ortho, Para |

| -CHO | 4 | Deactivating (-R, -I) | Meta |

| -CN | 1 | Deactivating (-R, -I) | Meta |

| Overall | Activated | Positions 3 & 5 |

Table 1: Summary of substituent effects on electrophilic aromatic substitution for this compound.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two conditions: a good leaving group (like a halide) on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to that leaving group. mdpi.com The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. mdpi.com

In the case of this compound itself, there is no inherent leaving group. Therefore, it is not primed to undergo SNAr reactions without prior modification to introduce a suitable leaving group at a position activated by the electron-withdrawing formyl or cyano groups.

Chelation Chemistry and Metal Complex Formation

This compound and its derivatives, particularly Schiff bases formed from the reaction of its formyl group, are effective ligands for forming metal complexes. The presence of the hydroxyl oxygen, formyl oxygen, and imine nitrogen (in Schiff base derivatives) provides multiple donor sites for coordination with metal ions.

Synthesis and Characterization of Metal Complexes

Metal complexes are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides or acetates of metals like Cu(II), Zn(II), Ni(II), Co(II)) in a suitable solvent such as ethanol. sbmu.ac.irniscpr.res.in The reaction often involves refluxing the mixture, sometimes with the addition of a base to deprotonate the phenolic hydroxyl group, facilitating coordination. minarjournal.com

The resulting complexes are characterized using a variety of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Used to identify the coordination sites. A shift in the stretching frequency of the C=N (azomethine) group in Schiff base derivatives and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds confirm complexation. sbmu.ac.ir

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. The spectra of the complexes often show shifts in absorption bands compared to the free ligand, including d-d transition bands for transition metal complexes. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its diamagnetic complexes (e.g., with Zn(II)). niscpr.res.in

Mass Spectrometry: Confirms the molecular weight of the ligands and their complexes. ijser.in

Molar Conductance Measurements: Used to determine if the complexes are electrolytic or non-electrolytic in nature. sbmu.ac.ir

Ligand Field Effects and Coordination Geometries

The interaction between the metal ion's d-orbitals and the ligand's donor atoms leads to the splitting of the d-orbitals, an effect described by ligand field theory. The magnitude of this splitting and the resulting geometry of the complex are influenced by the metal ion and the nature of the ligand.

Schiff base ligands derived from 2-hydroxybenzaldehyde analogues can act as bidentate or polydentate ligands, coordinating through the phenolic oxygen and the imine nitrogen. researchgate.net This chelation forms stable five- or six-membered rings with the metal center.

Based on spectroscopic and magnetic susceptibility data from analogous systems, various coordination geometries are observed:

Tetrahedral: Often found for Zn(II) complexes. sbmu.ac.irmdpi.com

Square-Planar: Common for Ni(II) and some Cu(II) complexes. sbmu.ac.irmdpi.com

Octahedral: Observed for metal ions like Cr(III) and Co(III), often involving coordination with two ligand molecules and/or solvent molecules. mdpi.com

The electronic spectra of these complexes exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The energy of these d-d transitions provides direct insight into the ligand field splitting (10Dq) and the geometry of the complex. researchgate.net

| Metal Ion | Typical Coordination Geometry | Spectroscopic Evidence |

| Cu(II) | Square-Planar, Distorted Octahedral | UV-Vis (d-d transitions), EPR |

| Ni(II) | Square-Planar (diamagnetic) | UV-Vis, Magnetic Susceptibility |

| Zn(II) | Tetrahedral | ¹H NMR, ¹³C NMR (diamagnetic) |

| Co(II) | Tetrahedral, Octahedral | UV-Vis, Magnetic Susceptibility |

Table 2: Common coordination geometries and characterization methods for metal complexes with ligands derived from 2-hydroxybenzaldehyde derivatives.

Spectroscopic and Structural Elucidation Techniques for 4 Formyl 2 Hydroxybenzonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The analysis of 4-Formyl-2-hydroxybenzonitrile reveals characteristic absorption bands corresponding to its hydroxyl, formyl, and nitrile moieties. The positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring.

The FT-IR spectrum is largely a combination of the features found in related molecules such as 4-formylbenzonitrile and 4-hydroxybenzonitrile (B152051). The key vibrational modes are:

O-H Stretching: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which may be involved in intermolecular hydrogen bonding.

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. mdpi.com The latter is often a clear indicator of an aldehyde group.

C≡N Stretching: The nitrile group exhibits a sharp, medium-intensity absorption band in the 2220-2240 cm⁻¹ region. researchgate.net The conjugation with the aromatic ring influences its exact position.

C=O Stretching: The carbonyl group of the aldehyde is expected to produce a very strong and sharp absorption band between 1680-1700 cm⁻¹. vscht.cz Conjugation with the benzene (B151609) ring lowers the frequency compared to a saturated aldehyde.

C=C Stretching (Aromatic): The benzene ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching and O-H Bending: These vibrations are found in the fingerprint region, typically between 1260-1390 cm⁻¹ for C-O stretch and around 1390-1440 cm⁻¹ for O-H in-plane bending.

A comparative analysis with similar compounds, such as 4-formylbenzonitrile and 4-hydroxybenzonitrile, aids in the precise assignment of these vibrational bands. researchgate.netresearchgate.netnist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aldehyde (-CHO) | C-H Stretch | 2820 - 2880 & 2720 - 2780 | Weak to Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Phenolic | C-O Stretch | 1260 - 1390 | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

For this compound, the key Raman active modes include:

C≡N Stretching: The nitrile stretch, which is of medium intensity in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 2220-2240 cm⁻¹, making it a highly characteristic signal.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, often found near 1000 cm⁻¹, is usually a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching bands between 1450-1600 cm⁻¹ are also prominent.

C=O Stretching: The carbonyl stretch is also observable in Raman spectra, though it is typically less intense than in FT-IR. mdpi.com

Skeletal Deformations: Low-wavenumber modes in the fingerprint region (below 800 cm⁻¹) corresponding to skeletal vibrations and deformations of the substituted benzene ring are often well-resolved and provide structural information. spectroscopyonline.com

FT-Raman studies on related molecules like 4-formylbenzonitrile and 4-hydroxybenzonitrile confirm the assignment of these characteristic frequencies. researchgate.net The technique is particularly useful for analyzing solid samples and can provide insights into polymorphism. spectroscopyonline.com

Table 2: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Strong |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1690 | Medium |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | Strong |

| Ring Breathing | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum can be predicted based on the substituent effects on the aromatic ring.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary significantly depending on the solvent, concentration, and temperature, due to hydrogen bonding. It is expected to appear as a broad singlet, potentially between 5.0 and 11.0 ppm.

Aromatic Protons: The three protons on the benzene ring will exhibit distinct chemical shifts and coupling patterns due to the directing effects of the three different substituents.

The proton at C3 (ortho to -OH, meta to -CN and -CHO) is expected to be the most upfield of the aromatic protons.

The proton at C5 (ortho to -CHO, meta to -OH and -CN) will be shifted downfield.

The proton at C6 (ortho to -CN, meta to -OH and -CHO) will also be shifted downfield. The protons will show ortho and meta couplings (J-coupling), leading to complex splitting patterns (e.g., doublet, doublet of doublets).

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.5 | s (singlet) | N/A |

| -OH | 5.0 - 11.0 | br s (broad singlet) | N/A |

| Ar-H (C3) | ~7.0 - 7.3 | d (doublet) | ³J ≈ 8-9 Hz |

| Ar-H (C5) | ~7.8 - 8.1 | dd (doublet of doublets) | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz |

| Ar-H (C6) | ~7.7 - 8.0 | d (doublet) | ⁴J ≈ 2-3 Hz |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (-CHO): The aldehydic carbonyl carbon is highly deshielded and appears far downfield, typically in the 190-200 ppm range. libretexts.org

Nitrile Carbon (-C≡N): The carbon of the nitrile group is found in the 115-125 ppm region. epa.gov

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

The carbon bearing the hydroxyl group (C2) will be shifted downfield (~155-162 ppm).

The carbons bearing the formyl (C4) and nitrile (C1) groups will also be shifted downfield.

The remaining carbons (C3, C5, C6) will appear in the typical aromatic region of ~110-140 ppm, with their specific shifts determined by the combined electronic effects of the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 200 |

| C2 (-OH) | 155 - 162 |

| C1 (-CN) | ~110 |

| -C≡N | 117 - 122 |

| C4 (-CHO) | ~135 |

| C3, C5, C6 | 115 - 140 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the coupled aromatic protons (H3, H5, and H6), allowing for the confirmation of their connectivity and relative positions on the ring. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. columbia.edu An HSQC spectrum would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, and each aromatic proton to its respective aromatic carbon, confirming their direct linkages.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu HMBC is invaluable for piecing together the molecular framework. For instance, it would show a correlation from the aldehydic proton to the aromatic carbon C4 and C5. It would also show correlations from the aromatic protons to neighboring carbons, helping to definitively assign the quaternary (non-protonated) carbons, such as C1, C2, and C4, and the nitrile carbon. github.io

By combining the information from these advanced NMR techniques, a complete and verified assignment of all proton and carbon signals can be achieved, leading to an unequivocal confirmation of the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its analogs. While direct mass spectrometry data for this compound is not extensively published in available literature, analysis of its isomers and related structures provides a strong basis for predicting its fragmentation behavior under electron ionization (EI). The expected molecular ion peak [M]•+ for this compound (C₈H₅NO₂) would appear at a mass-to-charge ratio (m/z) of 147.

Key fragmentation pathways would likely involve the loss of small, stable molecules. A characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (-H•) to form a stable benzoyl cation at m/z 146, followed by the loss of carbon monoxide (-CO) to yield a phenyl cation derivative at m/z 118. The presence of the nitrile and hydroxyl groups would further influence the fragmentation pattern.

Analysis of related compounds supports these predictions. For instance, the mass spectrum of 4-Cyanobenzaldehyde, an isomer lacking the hydroxyl group, shows a prominent peak at m/z 130, corresponding to the loss of a hydrogen atom, and another significant peak at m/z 102 from the subsequent loss of CO. nih.gov Similarly, Salicylaldehyde (2-hydroxybenzaldehyde), which lacks the nitrile group, also displays characteristic fragmentation patterns useful for comparison. nist.gov The GC-MS data for 2-Hydroxy-4-methoxybenzaldehyde (B30951), a derivative, further aids in understanding the fragmentation of this class of compounds. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z Peaks | Reference |

|---|---|---|---|---|

| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 131, 130, 102 | nih.gov |

| 2-Cyanobenzaldehyde | C₈H₅NO | 131.13 | - | nist.gov |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | C₇H₆O₂ | 122.12 | - | nist.gov |

| This compound (Predicted) | C₈H₅NO₂ | 147.13 | 147, 146, 118 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The aromatic ring and the carbonyl (C=O) and nitrile (C≡N) chromophores are the primary sites of electronic transitions.

The spectrum is expected to show absorptions corresponding to π→π* transitions, characteristic of the conjugated aromatic system, and n→π* transitions, associated with the non-bonding electrons of the oxygen atom in the formyl group. The π→π* transitions are typically high-intensity bands, while the n→π* transitions are of lower intensity and appear at longer wavelengths.

Data for an isomer, 3-Formyl-4-hydroxybenzonitrile, indicates an absorption maximum (λmax) at 295 nm. biosynth.com This is consistent with the electronic properties of a substituted benzaldehyde (B42025). For comparison, 4-cyanobenzaldehyde, which lacks the electron-donating hydroxyl group, also exhibits significant UV absorption. researchgate.net The presence of the hydroxyl group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile (B105546) or benzaldehyde due to its electron-donating effect on the aromatic system.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 3-Formyl-4-hydroxybenzonitrile | Not Specified | 295 | biosynth.com |

| 2-hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile (B52724) | 295, 340 | researchgate.net |

| 4-Cyanobenzaldehyde | Petroleum Ether | ~280-290, ~300-320 (Shoulders) | researchgate.net |

X-ray Crystallography for Structural Determination

For example, the Schiff base 2-[4-hydroxy benzylidene]-amino naphthalene (B1677914) (HBAN), derived from 4-hydroxybenzaldehyde, has been structurally characterized. nih.gov The study revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The crystal structure is stabilized by a strong intermolecular O-H···N hydrogen bond and a weak C-H···O hydrogen bond. nih.gov Similarly, the crystal structure of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde shows a planar configuration stabilized by an intramolecular O-H···N hydrogen bond, a common feature for Schiff bases of 2-hydroxybenzaldehyde. mdpi.com These findings suggest that this compound would likely engage in similar strong intermolecular hydrogen bonding via its hydroxyl group, influencing its crystal packing.

| Parameter | Value for 2-[4-hydroxy benzylidene]-amino naphthalene (HBAN) |

|---|---|

| Chemical Formula | C₁₇H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2867(2) |

| b (Å) | 10.2108(3) |

| c (Å) | 19.2950(6) |

| α, β, γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase transitions of materials. These methods measure changes in physical properties (like mass or heat flow) as a function of temperature.

For derivatives of this compound, thermal analysis reveals important information about their stability. Studies on Schiff bases derived from related hydroxybenzaldehydes show varied thermal decomposition profiles. For instance, a Schiff base derivative incorporating a 1,2,4-triazole (B32235) moiety was found to be thermally stable up to 160 °C, after which it underwent a decomposition process in two stages, with a total mass loss of 61.31% up to 310 °C. nih.gov Another related Schiff base showed even greater stability, with decomposition beginning only above 204 °C. nih.gov Metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have also been characterized using thermal analysis to confirm their molecular structure and stability. sbmu.ac.irijser.in These studies indicate that the thermal stability of derivatives can be significantly influenced by their specific structural modifications and the presence of coordinated metal ions.

| Compound Derivative | Decomposition Onset (°C) | Decomposition Steps/Range (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Schiff Base (SB1) with 1,2,4-triazole moiety | 160 | 160-310 (two stages) | Melting and decomposition are associated. | nih.gov |

| Schiff Base (SB2) with 1,2,4-triazole moiety | 204 | - | Exhibits better thermal stability than SB1. | nih.gov |

| Schiff Base Esters with Cyano Group | - | - | Exhibits smectogenic liquid crystal properties (studied by DSC). | researchgate.net |

Theoretical and Computational Chemistry Studies of 4 Formyl 2 Hydroxybenzonitrile

Molecular Electrostatic Potential (MESP) Mapping

A calculated MESP map identifying the electrophilic and nucleophilic regions of 4-Formyl-2-hydroxybenzonitrile is not available in existing research.

To fulfill this request, original research involving quantum chemical calculations on this compound would need to be performed.

Molecular Dynamics Simulations (Potential for future work)

Future MD simulations could provide critical insights into several aspects of this compound's behavior:

Solvation Dynamics: Simulations could model the interactions between this compound and various solvents, revealing information about its solubility and the stability of the solvated complex.

Intermolecular Interactions: MD studies can elucidate the nature and strength of interactions with other molecules, including potential biological targets. This is crucial for understanding its mechanism of action in any potential therapeutic applications.

Conformational Analysis: These simulations can explore the different spatial arrangements (conformers) of the molecule and their relative energies, which can influence its reactivity and biological activity.

Complex Formation: The binding of this compound to larger molecules, such as proteins or nucleic acids, can be simulated to predict binding affinities and modes of interaction. This is a powerful tool in drug discovery and design nih.govmdpi.com.

The advancement of computational power and simulation algorithms will likely make MD simulations a key tool in the future exploration of this compound and its derivatives nih.gov.

Quantum Chemical Investigations of Reactivity and Interaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. Although direct DFT studies on this compound are limited, research on similar molecules like 4-formylbenzonitrile, 4-hydroxybenzonitrile (B152051), and 2,4-dihydroxybenzaldehyde (B120756) provides a solid foundation for predicting its properties sigmaaldrich.commdpi.com.

Reactivity Descriptors:

Several key parameters derived from quantum chemical calculations help in predicting the reactivity of a molecule. These global reactivity descriptors, based on the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's stability and reactivity.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

This table is generated based on established principles of conceptual DFT.

Studies on related benzonitrile (B105546) and benzaldehyde (B42025) derivatives consistently show that the presence of both electron-withdrawing (formyl and cyano groups) and electron-donating (hydroxyl group) substituents significantly influences these parameters, fine-tuning the molecule's reactivity sigmaaldrich.commdpi.com. For instance, a computational study on 2,4-dihydroxybenzaldehyde revealed how the position of hydroxyl groups affects activation energies in reactions mdpi.comresearchgate.net.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map of a molecule similar to this compound, 4-hydroxybenzaldehyde, shows that the most negative regions (electron-rich, susceptible to electrophilic attack) are located around the oxygen atoms of the carbonyl and hydroxyl groups. Conversely, the positive regions (electron-poor, susceptible to nucleophilic attack) are found around the hydrogen atoms, particularly the hydroxyl proton mdpi.com. This suggests that in this compound, the oxygen atoms of the formyl and hydroxyl groups, as well as the nitrogen of the nitrile group, would be the primary sites for electrophilic interactions.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity libretexts.orgyoutube.comyoutube.comyoutube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor libretexts.orgyoutube.com. The distribution of these orbitals on the molecular framework indicates the most probable sites for reaction.

In substituted benzonitriles and benzaldehydes, the HOMO is typically localized on the aromatic ring and the electron-donating substituents, while the LUMO is often distributed over the electron-withdrawing groups sigmaaldrich.com. For this compound, it can be inferred that the HOMO would have significant contributions from the phenyl ring and the hydroxyl group, making these regions susceptible to electrophilic attack. The LUMO would likely be concentrated on the formyl and nitrile groups, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity mdpi.com.

Applications in Advanced Materials Science

Role as a Monomer in Polymer Chemistry

The bifunctional or trifunctional nature of 4-Formyl-2-hydroxybenzonitrile allows it to serve as a monomer in various polymerization reactions. The hydroxyl and formyl groups, in particular, provide reactive sites for step-growth polymerization, while the nitrile group can be leveraged to impart specific properties or for post-polymerization modifications.

Thermosetting polymers are characterized by their rigid, three-dimensional cross-linked networks, which impart high thermal stability and chemical resistance. While direct studies on this compound for thermosets are specific, its structure is analogous to other monomers used in high-performance resins, such as those based on phthalonitriles. Phthalonitrile (B49051) monomers, which contain multiple nitrile groups, can undergo thermally induced cyclotrimerization reactions to form a highly cross-linked, aromatic triazine network. This process results in polymers with exceptional thermal and oxidative stability. Given the high density of nitrile groups in some phthalonitrile monomers, this compound could potentially be used as a co-monomer or additive where its nitrile group participates in curing reactions at elevated temperatures. epa.gov

Furthermore, bio-based thermoset resins are being developed from monomers like lactic acid, which are functionalized and then cross-linked. mdpi.com A similar strategy could be applied to this compound, where the hydroxyl group is modified to introduce a polymerizable moiety, and the formyl group could be used for subsequent cross-linking reactions. Lignin-inspired monomers such as 4-hydroxybenzonitrile (B152051) have been used to create polymethacrylates with exceptionally high glass transition temperatures (T_g), demonstrating the utility of the hydroxybenzonitrile scaffold in creating thermally robust materials. nih.govacs.org

The incorporation of specific monomers into a polymer's backbone is a fundamental strategy for tuning its properties. nih.govchemrxiv.org The distinct reactivity of the functional groups on this compound allows for its integration into polymer main chains through various reactions.

One primary route is through the formation of poly(azomethine)s, also known as polyimines or Schiff base polymers. The formyl group can readily react with primary amines in a polycondensation reaction to form a C=N imine linkage, incorporating the benzonitrile (B105546) unit directly into the polymer backbone. Such polymers are known for their thermal stability and potential for electronic applications due to the conjugated aromatic system.

Another approach involves modifying the hydroxyl group to create a polymerizable handle. For instance, researchers have successfully synthesized methacrylate (B99206) monomers from related lignin-inspired aldehydes like 4-hydroxybenzaldehyde. nih.govacs.org This involves a two-step process: first, the aldehyde is converted to a nitrile, and second, the hydroxyl group is esterified with methacrylic anhydride. The resulting monomer can then undergo free radical polymerization. Applying this to this compound would create a monomer with both a nitrile and a formyl group as pendant functionalities on a polymethacrylate (B1205211) backbone. These groups could then be used for further cross-linking or to chelate metal ions.

The introduction of rigid, polar monomers like those derived from hydroxybenzonitriles can significantly impact polymer properties, as detailed in the table below based on findings from related systems. nih.gov

| Property | Influence of Hydroxybenzonitrile Monomer Structure | Potential Application |

| Glass Transition Temperature (T_g) | The rigid aromatic backbone and polar nitrile group increase intermolecular interactions, leading to exceptionally high T_g values. For example, polymethacrylate from a syringonitrile derivative reached a T_g of 238 °C. nih.gov | High-performance plastics, thermally resistant coatings. |

| Thermal Stability | The aromatic structure contributes to high decomposition temperatures, with stability often exceeding 300 °C. nih.gov | Materials for demanding, high-temperature environments. |

| Solvent Resistance | The high polarity imparted by the nitrile group enhances resistance to common organic solvents. nih.gov | Chemically resistant coatings and components. |

| Mechanical Properties | The introduction of nitrile groups into styrenic materials is known to improve mechanical strength and chemical resistance. nih.gov | Engineering plastics with enhanced durability. |

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound Derivatives

Coordination polymers and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govx-mol.com The properties of these materials, such as porosity, stability, and functionality, are directly dictated by the choice of metal and organic linker. researchgate.netewadirect.com

While this compound itself has not been extensively reported as a primary linker, its derivatives and analogous molecules have been successfully used, highlighting its potential. The molecule offers multiple potential coordination sites: the hydroxyl oxygen, the nitrile nitrogen, and the formyl oxygen. This allows it to act as a versatile ligand, potentially bridging multiple metal centers to form 2D or 3D networks.

Research has demonstrated the synthesis of coordination polymers using related ligands:

4-Hydroxybenzoic Acid: This linker has been used to create 2D and 3D coordination polymers with metals like Li+, Mg2+, and Cu2+. rsc.org

4-Formylbenzoic Acid: In combination with 4-aminobenzoic acid derivatives, this linker has been used to synthesize multivariate MOFs, where the formyl group participates in an in situ imine condensation before framework formation. nih.gov

Tetracarboxylate Linkers: More complex linkers with multiple binding sites have been used to create 2D coordination polymers that function as heterogeneous catalysts for reactions such as the cyanosilylation of benzaldehydes. mdpi.com

Derivatives of this compound, for example, where the formyl group is oxidized to a carboxylic acid, would create 4-carboxy-2-hydroxybenzonitrile. This molecule would be an excellent candidate for a MOF linker, with the carboxylate and hydroxyl groups forming strong, directional coordination bonds with metal centers, a common binding motif in many stable MOFs. The nitrile group could remain as a functional decoration within the pores of the MOF, available for post-synthetic modification or to modulate the framework's interaction with guest molecules.

Development of Functional Materials

The unique electronic and structural characteristics of the this compound moiety can be harnessed to create materials with specific functional properties.

The development of new optical and electronic materials often relies on molecules with conjugated π-systems and a combination of electron-donating and electron-withdrawing groups. The benzonitrile unit contains an aromatic ring conjugated with a strongly electron-withdrawing nitrile group. The presence of a hydroxyl group (electron-donating) and a formyl group (electron-withdrawing) further modulates the electronic structure of the molecule.

Studies on the spectral-luminescent properties of various hydroxy- and methoxy-substituted benzaldehydes have shown that these molecules exhibit interesting absorption and fluorescence behaviors. researchgate.net The electronic transitions in these compounds can be tuned by the type and position of the substituents on the aromatic ring. researchgate.net Incorporating the this compound unit into a polymer backbone could lead to materials with tailored photophysical properties. For instance, the rigid and coplanar structure of certain polymer backbones can enhance intramolecular conjugation and improve charge mobility, which is crucial for applications in polymer solar cells and other electronic devices. nih.govbohrium.com The polarity and potential for hydrogen bonding from the hydroxyl group could also influence film morphology and intermolecular packing, which are critical for the performance of organic electronic materials.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The structure of this compound is well-suited for forming ordered supramolecular assemblies.

The hydroxyl group is a strong hydrogen bond donor, while the nitrile nitrogen and the formyl oxygen are hydrogen bond acceptors. This donor-acceptor capability can direct the self-assembly of molecules into predictable patterns. For example, crystal structures of related compounds have shown the formation of two-dimensional supramolecular sheets through O-H···N hydrogen bonds between hydroxyl and nitrile groups of adjacent molecules. researchgate.net This specific interaction is highly relevant to this compound, suggesting its potential to form similar well-ordered, sheet-like structures. These ordered assemblies could find applications in crystal engineering, nonlinear optics, and the design of porous organic materials.

Biological Activity Investigations in Vitro and Mechanistic Studies

Antimicrobial Activities of 4-Formyl-2-hydroxybenzonitrile Derivatives

The antimicrobial potential of derivatives based on the this compound core has been a significant area of research, with studies exploring their efficacy against a variety of bacterial and fungal pathogens.

A number of in vitro studies have demonstrated the antibacterial properties of various benzonitrile (B105546) derivatives. For instance, a series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines, which are structurally related to benzonitriles, have been synthesized and evaluated for their antimicrobial activities using the disc diffusion method researchgate.net. Another study focused on 4-((E)-2-benzylidenehydrazinyl)benzonitriles and reported their antibacterial activity researchgate.net.

Hydrazone derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid have shown potent growth inhibitory effects against antibiotic-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL mdpi.com. Specifically, a bischloro substituted derivative demonstrated an MIC value of 3.125 μg/mL against Gram-positive strains, while a 4-trifluoromethyl phenyl hydrazone derivative was selectively potent against Gram-positive bacteria, with an MIC of 3.125 μg/mL against Bacillus subtilis mdpi.com.

Furthermore, novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and screened for their antimicrobial activity. Many of these compounds showed good activity against Proteus mirabilis and Aspergillus niger with MIC values ranging from 15.62 to 62.5 μM acs.org.

The following table summarizes the in vitro antibacterial activity of selected benzonitrile derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Bischloro substituted hydrazone derivative | Gram-positive strains | 3.125 μg/mL | mdpi.com |

| 4-Trifluoromethyl phenyl hydrazone derivative | Bacillus subtilis | 3.125 μg/mL | mdpi.com |

| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile (9f) | Proteus mirabilis | 31.25–62.5 μM | acs.org |

The antifungal potential of benzonitrile derivatives has also been explored. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited potent in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae nih.gov. In another study, some newly synthesized benzamidine derivatives containing 1,2,3-triazole moieties showed excellent in vivo antifungal activities against Colletotrichum lagenarium and Botrytis cinerea nih.gov. For example, compound 9b showed 79% efficacy in vivo against C. lagenarium nih.gov.

Additionally, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antifungal activities. Some of these compounds showed commendable activity against Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans frontiersin.org.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes has been a key area of investigation, with a particular focus on xanthine oxidase.

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout researchgate.net. A study on a series of xanthone derivatives as a new class of xanthine oxidase inhibitors found that the presence of a cyano group at the para position of a benzyl moiety was a preferred substitution pattern for inhibitory activity nih.gov. This highlights the potential of the benzonitrile moiety in the design of XO inhibitors. Natural phenolic compounds, including some flavonoids, have also been identified as potent inhibitors of XO-catalyzed uric acid formation in vitro mdpi.com.

In Vitro Anti-tumor and Anti-inflammatory Potential (Based on related benzonitrile derivatives)

Derivatives of benzonitrile have been investigated for their potential as anti-tumor and anti-inflammatory agents in various in vitro models.

A series of indole-acrylonitrile derivatives were synthesized and screened for their in vitro anti-tumor activity against a panel of approximately 60 human tumor cell lines nih.gov. Certain compounds of interest demonstrated significant growth inhibition potency with mean midpoint GI50 values in the range of 0.38–7.91 μM nih.gov. For example, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile showed remarkable activity against several cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer nih.gov. Another patent discloses the application of benzonitrile compounds in the preparation of antitumor drugs, highlighting their excellent activity against human lung cancer A549 and human leukemia HL-60 cells google.com.

Regarding anti-inflammatory potential, studies on natural coumarins have shown their ability to counteract inflammation. Molecular docking analyses revealed good affinities of these compounds for the COX-2 enzyme, a key target in inflammation nih.gov. While not direct derivatives of this compound, these findings in related phenolic structures suggest a potential avenue for investigation.

The following table summarizes the in vitro anti-tumor activity of selected benzonitrile derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Activity (GI50) | Reference |

|---|---|---|---|

| Indole-acrylonitrile derivatives (general) | Various human tumor cell lines | 0.38–7.91 μM (mean midpoint) | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)), Non-Small Cell Lung Cancer (NCI-H522), Colon Cancer (COLO 205), etc. | 0.0244–5.06 μM | nih.gov |

| General benzonitrile compounds | Human Lung Cancer (A549), Human Leukemia (HL-60) | Excellent activity (not quantified) | google.com |

Structure-Activity Relationship (SAR) Studies of Derivatives)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds mans.edu.eg. For benzonitrile derivatives, SAR studies have provided valuable insights.

In the context of antibacterial activity, the nature, position, and number of substituents on the benzene (B151609) ring have been shown to be strongly dependent on the antibacterial effect of a compound bio-conferences.org. A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for their inhibitory potencies against metallo-β-lactamases nih.gov.

For xanthone-based xanthine oxidase inhibitors, the presence of a cyano group at the para position of the benzyl moiety was identified as a preferred substitution pattern, indicating the importance of the benzonitrile substructure nih.gov.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently utilized in drug design to understand the interaction between a ligand and its target protein at the molecular level. This includes predicting the binding affinity and identifying key amino acid residues involved in the interaction.

Despite a thorough search of scientific literature, no specific molecular docking or interaction studies for this compound have been found. Computational studies are available for structurally related compounds, such as derivatives of vanillin and 4-hydroxybenzaldehyde, which have been investigated for their binding affinity with various protein targets. fip.orgresearchgate.net However, direct in silico analysis of this compound, including its binding modes, binding energy, and specific amino acid interactions with any biological target, is not present in the available research.

Therefore, a data table summarizing the molecular docking findings for this compound cannot be provided at this time due to the absence of relevant research data.

Analytical Method Development for 4 Formyl 2 Hydroxybenzonitrile

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to separating and quantifying 4-Formyl-2-hydroxybenzonitrile, allowing for the assessment of its purity and the determination of its concentration in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a successful HPLC method involves several key stages, including method scouting, optimization, and validation to ensure it is fit for its intended purpose. thermofisher.com A validated method provides confidence in the consistency, reliability, and accuracy of the analytical data. amazonaws.com

A typical Reverse-Phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar compounds, can be developed for this compound. The separation is generally achieved on a C18 column, which is a common stationary phase in reverse-phase chromatography. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. epa.gov

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the evaluation of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.org Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. longdom.org Precision, which assesses the closeness of agreement among a series of measurements, is evaluated at both intra-day and inter-day levels, with a relative standard deviation (RSD) of less than 5% generally considered acceptable. iaea.org Accuracy is determined through recovery studies by spiking a known amount of the standard into a sample matrix. wjbphs.com

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Details |

| Chromatographic System | Waters HPLC with UV Detector |

| Column | Thermo C18 (4.6 x 250mm, 5µm) wjbphs.com |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |